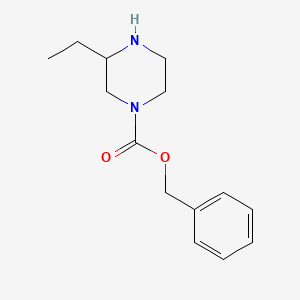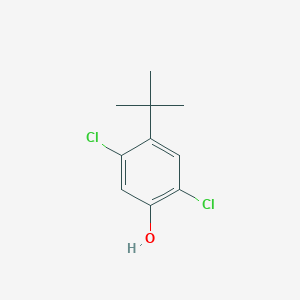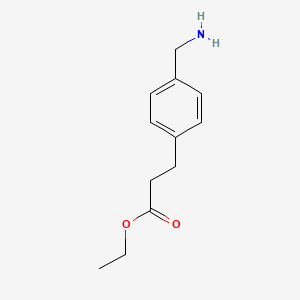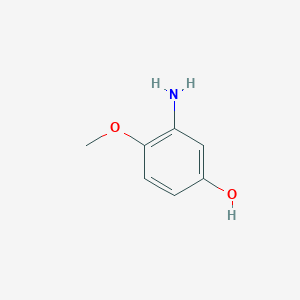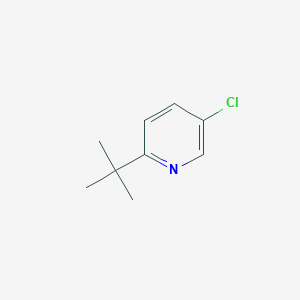
2-(Piperazin-1-YL)-1,8-naphthyridine
説明
Synthesis Analysis
The synthesis of 2-(Piperazin-1-YL)-1,8-naphthyridine involves several methods, including condensation reactions, cyclization, and functional group transformations. Researchers have explored both classical and modern synthetic routes to access this compound. For detailed synthetic procedures, consult relevant literature .
科学的研究の応用
Synthesis and Medicinal Chemistry
Microwave-Assisted Synthesis : Novel compounds of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile were synthesized using microwave irradiation and conventional heating. These compounds showed promise as serotonin 5-HT3 receptor antagonists, particularly in tests on the Guinea pig ileum (Mahesh, Perumal, & Pandi, 2004).
Antipsychotic Agent Synthesis : A series of 2-{4-[4-(2,5-disubstituted thiazolyl)phenylethyl] piperazin-1-yl}-1,8-naphthyridine-3-carbonitriles were synthesized for potential use as atypical antipsychotic agents. These compounds displayed D2 and 5-HT2A affinity, with one particular compound showing a favorable 5-HT2A/D2 ratio, although not surpassing the standard drug risperidone (Gowri Chandra Sekhar et al., 2011).
Photophysical Properties
- Luminescent Properties and Photo-induced Electron Transfer : Piperazine substituted naphthalimide compounds demonstrated notable fluorescence properties, potentially useful as pH probes. These properties were influenced by the protonation or quarternization of the alkylated amine donor (Gan, Chen, Chang, & Tian, 2003).
Antibacterial Applications
Antimycobacterial Activity : Certain 4-phenyl-1,8-naphthyridine derivatives with piperazino groups exhibited marked activity against Mycobacterium tuberculosis, although no clear structure-activity relationship could be deduced (Ferrarini et al., 1998).
Quinolone Antibacterials : A series of quinolone and naphthyridine antibacterial agents, including 7-piperazinyl analogues, demonstrated potent in vitro and in vivo activity against various bacterial strains. The bicyclic 2,5-diazabicyclo analogues showed nearly equipotent activity compared to their 7-piperazinyl counterparts (Kiely et al., 1991).
Cardiotoxicity Reduction in Mycobacterium tuberculosis Inhibitors : Replacing the aminopiperidine linker in novel bacterial type II topoisomerase inhibitors with a piperazine moiety led to reduced cardiotoxicity while retaining potency against Mycobacterium tuberculosis (Bobesh et al., 2016).
Antihypertensive Properties
- Potential Antihypertensive Agents : Some 2-(carbethoxypiperazinyl)- and 2-piperazinyl-1,8-naphthyridine derivatives showed significant and prolonged decrease in mean arterial pressure in spontaneously hypertensive rats. However, the mechanism of antihypertensive activity remains unknown (Ferrarini et al., 1998).
Anti-Cancer Properties
- Carcinoma Cell Proliferation Inhibition : A naphthyridine derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, exhibited potent anti-proliferative activity on carcinoma cells, influencing cell cycle progression and inducing apoptosis. This compound demonstrated effects on mitochondria and microtubular network dynamic instability (Capozzi et al., 2012).
Antimicrobial Activity
Antimicrobial Activity of Derivatives : Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives exhibited inhibitory effects on bacterial growth, demonstrating potential as antimicrobial agents (Bhasker et al., 2018).
Efflux Pump Inhibition in Staphylococcus aureus : A study assessed the potential inhibitory action of 1,8-naphthyridine sulfonamides on TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. The derivatives exhibited potential as efflux pump inhibitors (Oliveira-Tintino et al., 2020).
特性
IUPAC Name |
2-piperazin-1-yl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-10-3-4-11(15-12(10)14-5-1)16-8-6-13-7-9-16/h1-5,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZSVZZLZDIYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613970 | |
| Record name | 2-(Piperazin-1-yl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-YL)-1,8-naphthyridine | |
CAS RN |
885270-92-8 | |
| Record name | 2-(1-Piperazinyl)-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Piperazin-1-yl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



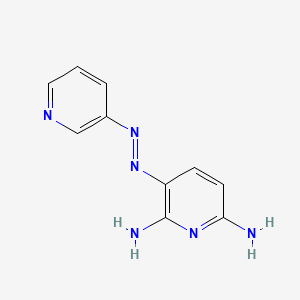

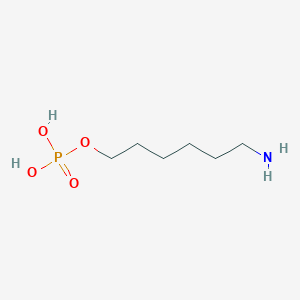
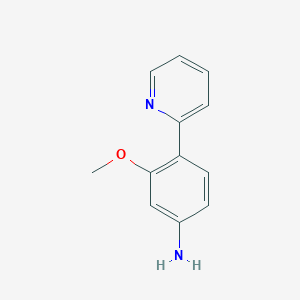
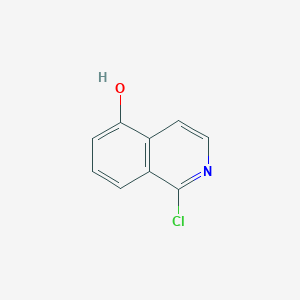
![7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1628816.png)


